Cas no 49628-52-6 (Pentanoic acid,2-bromo-4-methyl-)

49628-52-6 structure
Nome del prodotto:Pentanoic acid,2-bromo-4-methyl-
Pentanoic acid,2-bromo-4-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pentanoic acid,2-bromo-4-methyl-
- 2-Bromo-4-methylpentanoic acid
- ACEFYLLINE PIPERAZINE
- (R,S)-2-bromo-4-methylpentanoic acid
- 2(R)-bromo-4-methylpentanoic acid
- 2-Brom-4-methylpentan
- 2-Brom-4-methyl-pentan
- 2-bromo-4-methyl-pentane
- 2-bromo-4-methyl-pentanoic acid
- 4-Brom-2-methyl-pentan
- 4-bromo-2-methylpentane
- 4-Methyl-2-brompentan
- 4-Methyl-2-pentylbromid
- AC1L3TEA
- AC1Q247X
- EINECS 250-123-0
- Pentane, 2-bromo-4-methyl-
- SBB007950
- Pentanoicacid, 2-bromo-4-methyl-, (?à)-
- (?à)-2-Bromoisocapronic acid
- (?à)-a-Bromoisohexanoic acid
- 2-Bromoisocaproic acid
- dl-a-Bromo-g-methylvalericacid
- dl-a-Bromoisocaproic acid
- a-Bromo-g-methylvaleric acid
- a-Bromoisocaproic acid
- 2-bromo-4-methylpentanoicacid
- Pentanoic acid, 2-bromo-4-methyl-
- DTXSID30964308
- Bromisocapronsaure
- 2-bromo-4-methyl-valeric acid
- A872778
- FT-0655379
- (2R)-2-Bromo-4-methylpentanoic acid; (R)-2-Bromo-4-methylpentanoic acid; D-alpha-Bromo-gamma-methylvaleric acid; D-alpha-Bromoisocaproic acid
- SCHEMBL489804
- FT-0710746
- SY074693
- CS-W021616
- 42990-24-9
- FT-0694098
- SB37172
- AKOS006275075
- 49628-52-6
- MFCD00211265
- NNFDHJQLIFECSR-UHFFFAOYSA-N
- MFCD00039606
- Valeric acid, 2-bromo-4-methyl-,
- SY114157
- alpha-bromoisocaproic acid
- Pentanoic acid, 2-bromo-4-methyl-, (R)-
- A827778
- DS-1549
- EN300-207799
-
- Inchi: 1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
- Chiave InChI: NNFDHJQLIFECSR-UHFFFAOYSA-N
- Sorrisi: BrC(CC(C)C)C(O)=O
Proprietà calcolate
- Massa esatta: 193.99423
- Massa monoisotopica: 193.99424g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 3
- Complessità: 101
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.3Ų
- XLogP3: 2.3
Proprietà sperimentali
- Colore/forma: Non disponibile
- PSA: 37.3
- Solubilità: Non disponibile
Pentanoic acid,2-bromo-4-methyl- Letteratura correlata
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
49628-52-6 (Pentanoic acid,2-bromo-4-methyl-) Prodotti correlati
- 2171192-50-8((2S)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid)
- 1806017-80-0(3-Amino-5-(bromomethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1423530-31-7(3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride)
- 941918-79-2(1-(4-fluorobenzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide)
- 2770358-80-8(4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride)
- 2639449-64-0(2-{3-(benzyloxy)carbonyl-2-(trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-yl}acetic acid)
- 897610-58-1(2-chloro-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)benzamide)
- 2172252-01-4(3-(2-bromopyridin-3-yl)butan-2-ol)
- 90170-80-2(Antithrombin)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
